Sensory Profile Differentiation: Camembert Cheese Association vs. S-Methyl Thioacetate and Thiobutanoate
In a direct comparative study of S-methyl thioesters, S-Methyl 2-(acetyloxy)propanethioate (as S-methyl thiopropionate) demonstrated a significantly distinct sensory profile. When prompted for 'cheesy' characteristics, the majority of trained panelists associated the compound with Camembert cheese, with nearly 20% of all descriptors specifically referencing this variety. This is in stark contrast to S-methyl thioacetate (approx. 2% of descriptors) and S-methyl thiobutanoate (approx. 5% of descriptors), indicating a clear and quantifiable differentiation in its perceived aroma [1].
| Evidence Dimension | Association with 'Camembert' cheese descriptor among 'cheesy' characteristics |
|---|---|
| Target Compound Data | Approximately 20% of all descriptors |
| Comparator Or Baseline | S-methyl thioacetate: approximately 2%; S-methyl thiobutanoate: approximately 5% |
| Quantified Difference | 10-fold higher vs. thioacetate; 4-fold higher vs. thiobutanoate |
| Conditions | Sensory evaluation by a trained panel of 18 subjects (Berger et al., 1999) |
Why This Matters
This quantitative sensory data provides a scientific basis for selecting this specific thioester over others to achieve a specific, well-defined flavor note in complex formulations.
- [1] Berger, C., Martin, N., Collin, S., Gijs, L., Khan, J. A., Piraprez, G., Spinnler, H. E., & Vulfson, E. N. (1999). Combinatorial approach to flavor analysis. 2. Olfactory investigation of a library of S-methyl thioesters and sensory evaluation of selected components. Journal of Agricultural and Food Chemistry, 47(8), 3274–3279. View Source
